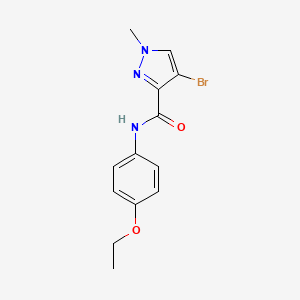

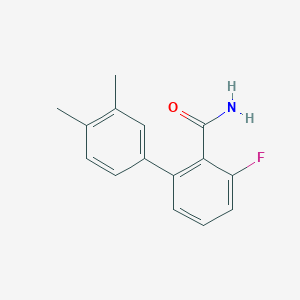

![molecular formula C12H12N4S3 B5515215 5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B5515215.png)

5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- 5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in scientific research due to its unique structure and potential properties.

Synthesis Analysis

- The synthesis of similar compounds involves cyclization processes and the use of catalysts like manganese(II) nitrate or acetate, which facilitate the formation of the thiadiazole ring through the loss of H2O or H2S molecules (Dani et al., 2013).

Molecular Structure Analysis

- The structure of these compounds is stabilized through intramolecular and intermolecular hydrogen bonding. They often crystallize in a monoclinic system, and their geometrical parameters can be optimized using Density Functional Theory (DFT) methods (Dani et al., 2013).

Chemical Reactions and Properties

- These compounds undergo various chemical reactions, including condensation processes, to form new derivatives with different substituents. These reactions are significant for modifying the chemical properties and potential applications of the compounds (Asiri & Khan, 2010).

Physical Properties Analysis

- The physical properties, such as the crystalline structure and hydrogen bonding patterns, are crucial in determining the stability and reactivity of these compounds. X-ray crystallography is often used for detailed structural analysis (Dani et al., 2013).

Chemical Properties Analysis

- The chemical properties of these compounds are influenced by their molecular structure. The presence of functional groups like thiadiazole and benzothiazole contributes to their potential reactivity and interactions with other molecules. Studies often focus on understanding these interactions and how they impact the overall properties of the compound (El-Emam et al., 2020).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Research has detailed the synthesis and characterization of thiadiazole derivatives, highlighting the importance of intramolecular and intermolecular hydrogen bonding in stabilizing their structures. The use of manganese(II) catalyzed reactions for the synthesis of these compounds has been reported, which underscores a methodological advancement in the synthesis of thiadiazole derivatives (R. Dani et al., 2013).

Antiproliferative and Antimicrobial Properties

- Thiadiazole cores are recognized for their pharmacological potential, particularly in anticancer and antimicrobial applications. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown DNA protective abilities against oxidative mixtures and strong antimicrobial activity, suggesting their potential in developing new therapeutic strategies (M. Gür et al., 2020).

Anticancer Activity

- The potential of benzothiazole (BT) derivatives as anticancer agents has been a subject of study, with various substitutions on the BT scaffold modulating antitumor properties. This area of research highlights the therapeutic potential of thiadiazole and benzothiazole derivatives in oncology, pointing towards their role in the development of new anticancer drugs (Derya Osmaniye et al., 2018).

Cytotoxicity and Immunocompetent Cell Effects

- The evaluation of novel thiadiazole derivatives for cytotoxicity and their effects on immunocompetent cells provides insight into their potential immunomodulatory properties. This research avenue opens up potential applications in developing therapeutic agents that could modulate immune responses (A. Mavrova et al., 2009).

Fluorescence and Emissive Properties

- The study of thiadiazole derivatives for their photoluminescence properties, including fluorescence effects influenced by molecular aggregation and charge transfer, suggests applications in materials science, particularly in the development of fluorescent probes and materials for optoelectronic devices (S. Demir et al., 2019).

Mécanisme D'action

Benzothiazole derivatives displayed antibacterial activity by inhibiting the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Safety and Hazards

Orientations Futures

The development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Propriétés

IUPAC Name |

5-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-ethyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4S3/c1-2-13-11-16-15-10(19-11)7-17-12-14-8-5-3-4-6-9(8)18-12/h3-6H,2,7H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIZIZSQAOYZSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)CSC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

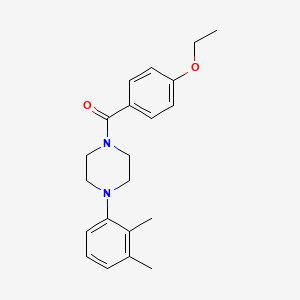

![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)

![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)

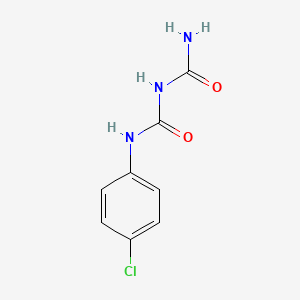

![4-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5515156.png)

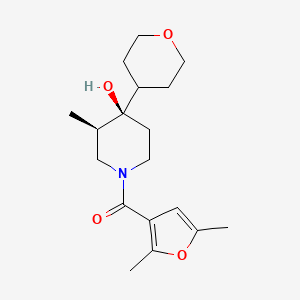

![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)

![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)

![8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)

![3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)

![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)

![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)